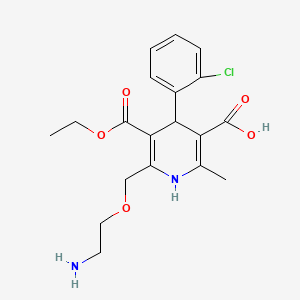

Desmethyl amolodipine

Description

Significance of Metabolite and Impurity Research in Pharmaceutical Science

Impurities, which can be process-related from manufacturing or degradation products from storage, are also of significant concern. chromnet.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification, characterization, and control of impurities. chemicea.comlhasalimited.org Research into these minor components is not merely a regulatory hurdle; it is a fundamental practice to guarantee patient safety, drug efficacy, and product quality. chemicea.compharma-industry-review.com

Overview of Dihydropyridine (B1217469) Calcium Channel Blockers and their Metabolic Landscape

Dihydropyridines (DHPs) are a class of calcium channel blockers widely used in the management of hypertension and angina. scispace.comresearchgate.netcabidigitallibrary.org They act by inhibiting the influx of calcium ions into vascular smooth muscle cells, causing vasodilation and a reduction in blood pressure. wikipedia.orgdrugbank.com Amlodipine (B1666008) is a prominent and long-acting member of this class. wikipedia.orgpharmgkb.org

The metabolic landscape of DHPs is characterized by extensive transformation in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme. wikipedia.orgpharmgkb.orgresearchgate.net A crucial and common metabolic pathway for many DHPs is the dehydrogenation (oxidation) of the dihydropyridine ring to its corresponding inactive pyridine (B92270) derivative. researchgate.nettandfonline.comamegroups.cn Other significant metabolic reactions include the hydrolysis of side-chain ester groups and various oxidations on the molecule's side chains. cabidigitallibrary.orgtandfonline.comnih.gov For amlodipine, it is heavily converted to inactive metabolites, with about 60% of an administered dose being recovered in the urine as these metabolites. wikipedia.orgdrugbank.com

Rationale for Dedicated Academic Research on Desmethyl Amlodipine

Dedicated research on Desmethyl Amlodipine, also known as Amlodipine Ethyl Monoester Impurity, is warranted due to its identity as a significant impurity in the synthesis of amlodipine. synzeal.com The compound's full chemical name is 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl Ester. synzeal.com Its presence as a process-related impurity means that it must be carefully monitored and controlled during the manufacturing of the active pharmaceutical ingredient (API) to meet strict regulatory standards. synzeal.com

Furthermore, the formation of Desmethyl Amlodipine can occur through the hydrolysis of the methyl ester group on the parent amlodipine molecule, a reaction type that is also a recognized metabolic pathway for amlodipine. nih.gov This dual nature as both a potential metabolite and a synthetic impurity underscores the need for its thorough characterization. The availability of high-purity Desmethyl Amlodipine as a reference standard is essential for the development and validation of analytical methods used in quality control (QC) applications for amlodipine drug products. synzeal.com

Research Findings on Desmethyl Amlodipine

Physicochemical Characteristics

Desmethyl Amlodipine is a specific, well-characterized chemical entity related to amlodipine. Its fundamental properties are crucial for its use as a reference standard in analytical laboratories.

| Property | Data | Source(s) |

| Chemical Name | 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl Ester | synzeal.com, |

| Synonym | Amlodipine Ethyl Monoester Impurity | synzeal.com, |

| CAS Number | 113994-37-9 | synzeal.com, |

| Molecular Formula | C19H23ClN2O5 | synzeal.com |

| Molecular Weight | 394.85 g/mol |

Analytical Methodologies

The detection and quantification of amlodipine and its related impurities, including Desmethyl Amlodipine, are critical for pharmaceutical quality control. A variety of sophisticated analytical techniques are employed for this purpose. researchgate.netjcdronline.org High-Performance Liquid Chromatography (HPLC) is considered a primary technique due to its precision and accuracy. jcdronline.org

| Analytical Technique | Common Application | Source(s) |

| High-Performance Liquid Chromatography (HPLC) | Gold standard for separation, identification, and quantification of amlodipine and its impurities in drug formulations. | jcdronline.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used for structural elucidation and sensitive quantification of metabolites and impurities in biological matrices like plasma. | nih.gov, nih.gov |

| UV-Vis Spectrophotometry | A simpler, cost-effective method for routine analysis in quality control, often used for bulk drug and simple formulations. | indexcopernicus.com, researchgate.net |

| Capillary Electrophoresis | An emerging technique providing high sensitivity and specificity for analyzing complex samples. | researchgate.net, jcdronline.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural confirmation of impurities and reference standards. | pharma-industry-review.com |

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7,16,22H,3,8-10,21H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMLXNROVBYURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)O)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201114498 | |

| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201114498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113994-37-9 | |

| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113994-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201114498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic and Biotransformation Pathways of Amlodipine Yielding Desmethyl Amlodipine

Enzymatic Pathways Leading to Desmethyl Amlodipine (B1666008) Formation

The transformation of amlodipine into its metabolites is a complex process mediated by specific enzymes within the liver. The formation of desmethyl amlodipine is a key step in this metabolic cascade.

Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP3A5) in O-Demethylation

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast number of drugs, including amlodipine. nih.govnih.gov Specifically, the CYP3A subfamily, which includes the isoenzymes CYP3A4 and CYP3A5, is primarily responsible for amlodipine's biotransformation. nih.govpharmgkb.orgdovepress.com

Research has shown that CYP3A4 is the main enzyme involved in the dehydrogenation of amlodipine's dihydropyridine (B1217469) ring to a pyridine (B92270) derivative, a major metabolic pathway. researchgate.netnih.gov While both CYP3A4 and CYP3A5 are implicated in amlodipine metabolism, studies using human liver microsomes and selective inhibitors have indicated that CYP3A4 plays a more significant role in the metabolic clearance of amlodipine than CYP3A5. researchgate.netnih.gov In fact, some studies have found that attempts to link CYP3A5 activity to differences in amlodipine pharmacokinetics have been unsuccessful. researchgate.netnih.gov

The process of O-demethylation, which leads to the formation of desmethyl amlodipine, is one of the several reactions catalyzed by these enzymes. nih.gov This reaction involves the removal of a methyl group from the methoxyethylamino side chain of amlodipine. While the primary metabolic step for amlodipine is dehydrogenation, subsequent O-demethylation of the resulting pyridine derivative occurs. researchgate.netnih.gov

Characterization of Reaction Mechanisms for O-Demethylation

The O-demethylation of amlodipine is a type of oxidative reaction. While the precise, detailed mechanism for amlodipine's O-demethylation is not extensively detailed in the provided search results, it is a common metabolic reaction for many xenobiotics. Generally, CYP450-mediated O-demethylation involves the hydroxylation of the methyl group, followed by the spontaneous cleavage of the C-O bond, resulting in the formation of a demethylated compound and formaldehyde.

Identification and Structural Elucidation of Desmethyl Amlodipine as an Amlodipine Metabolite

The identification of desmethyl amlodipine and other metabolites from complex biological matrices is a significant analytical challenge that has been addressed through the use of advanced analytical techniques.

Application of Chromatographic-Mass Spectrometric Techniques for Metabolite Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of drug metabolites. researchgate.netresearchgate.netnih.gov These techniques have been instrumental in profiling the metabolites of amlodipine. researchgate.netnih.gov

In studies using human liver microsomes, LC-MS analysis revealed that amlodipine is converted to a major metabolite (a pyridine derivative), which then undergoes further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination. researchgate.netnih.gov The high resolution and sensitivity of these methods allow for the separation of various metabolites and their precise mass determination, which is crucial for structural elucidation. researchgate.net For instance, the transition of specific precursor ions to product ions in multiple reaction monitoring (MRM) mode provides a high degree of selectivity and sensitivity for quantitative analysis. nih.govnih.gov

Comparative Metabolic Studies in Preclinical Models and in vitro Systems

The metabolism of amlodipine has been investigated in various systems to understand its biotransformation. In vitro studies using human liver microsomes (HLM) have been fundamental in identifying the primary metabolic pathways and the enzymes involved. researchgate.netnih.gov These studies have consistently shown that amlodipine is extensively metabolized. nih.govresearchgate.net

Investigations of Subsequent Metabolic Transformations of Desmethyl Amlodipine

Following its formation via O-demethylation, desmethyl amlodipine can undergo further metabolic reactions. The initial major metabolite of amlodipine, a pyridine derivative, is known to be further metabolized through O-demethylation, O-dealkylation, and oxidative deamination to form various other pyridine derivatives. researchgate.netnih.gov This indicates that desmethyl amlodipine itself is likely a substrate for further enzymatic reactions, leading to a cascade of subsequent metabolites. However, the specific subsequent metabolic transformations of desmethyl amlodipine are not explicitly detailed in the provided search results.

Advanced Analytical Methodologies for Desmethyl Amlodipine Characterization

Development and Validation of Chromatographic Techniques

Chromatographic methods form the cornerstone of separating and quantifying Desmethyl amlodipine (B1666008) from complex matrices such as biological fluids and pharmaceutical formulations. The development and validation of these methods are critical to ensure reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of amlodipine and its related compounds, including Desmethyl amlodipine. scispace.comnih.govresearchgate.net The versatility of HPLC allows for the development of robust methods for both separation and quantification.

Several studies have focused on developing and validating reversed-phase HPLC (RP-HPLC) methods for the simultaneous estimation of amlodipine and other cardiovascular drugs. scispace.comresearchgate.net These methods are often validated according to International Conference on Harmonisation (ICH) guidelines, ensuring their suitability for routine quality control in pharmaceutical dosage forms. scispace.comnih.gov Key validation parameters include linearity, accuracy, precision, and specificity. scispace.com For instance, a developed RP-HPLC method demonstrated linearity for amlodipine in the concentration range of 80-120 µg/ml with a high correlation coefficient (r² > 0.999). scispace.com

The choice of stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve adequate separation and sensitivity. C18 columns are commonly used as the stationary phase. scispace.comnih.gov The mobile phase is typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the pH adjusted to ensure optimal separation. researchgate.net UV detection is frequently employed, with the wavelength selected to maximize the absorbance of the analytes. scispace.comresearchgate.net

| Parameter | Conditions Reported in Literature | Reference |

|---|---|---|

| Column | C18 (4.6x250 mm, 5 µm); Luna C18 (250 mm × 4.6 mm, 5 µ) | scispace.comresearchgate.net |

| Mobile Phase | Methanol and Acetonitrile (pH 3.5 with ortho-phosphoric acid) (60:40 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min to 1.205 mL/min | nih.govresearchgate.net |

| Detection | UV at 215 nm or 242 nm | nih.govresearchgate.net |

| Linearity Range (Amlodipine) | 0.8-24 µg/mL; 80-120 µ/ml | scispace.comnih.gov |

| Correlation Coefficient (r²) | >0.999 | scispace.comnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. scirp.orgresearchgate.net This technique is increasingly being applied to pharmaceutical analysis, including the determination of amlodipine and its impurities. scirp.orgsciencescholar.usdntb.gov.ua

The primary advantage of UPLC is its ability to provide faster separations without compromising the quality of the results. researchgate.netdntb.gov.ua This is particularly beneficial for high-throughput screening and quality control applications. Researchers have successfully developed and validated UPLC methods for the simultaneous estimation of amlodipine and other drugs in pharmaceutical dosage forms. scirp.orgsciencescholar.us These methods are validated according to ICH guidelines to ensure their accuracy and reliability. sciencescholar.us

A typical UPLC method for amlodipine analysis might employ a BEH C18 column (2.1 × 50mm, 1.7 µm) with a mobile phase consisting of a mixture of organic solvent and an acidic aqueous solution, run in a gradient mode. scirp.orgsciencescholar.us The short column length and small particle size contribute to the rapid analysis times, often under 5 minutes per sample. scirp.org

| Feature | Description | Reference |

|---|---|---|

| Stationary Phase | Sub-2 µm particles (e.g., Waters ACQUITY BEH C18, 1.7 µm) | scirp.org |

| Column Dimensions | Short columns (e.g., 2.1 × 50 mm) | scirp.orgsciencescholar.us |

| Analysis Time | Rapid, typically less than 5 minutes | scirp.org |

| Resolution | Enhanced separation of components | researchgate.netdntb.gov.ua |

| Sensitivity | Increased sensitivity compared to HPLC | scirp.orgresearchgate.net |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scirp.org While amlodipine and its metabolites, including Desmethyl amlodipine, are generally non-volatile, GC can be employed for their analysis after a chemical modification process known as derivatization. scirp.orgamericanpeptidesociety.orgworktribe.com Derivatization converts the non-volatile analytes into more volatile and thermally stable derivatives suitable for GC analysis. scirp.orgworktribe.com

The primary challenge in using GC for compounds like Desmethyl amlodipine is the need for an effective derivatization step. americanpeptidesociety.org This process can add complexity to the sample preparation procedure. However, for certain applications, such as the analysis of specific degradation products or in forensic toxicology, GC can be a valuable tool. americanpeptidesociety.orgresearchgate.net

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a chromatographic separation method, provides powerful capabilities for both structural elucidation and quantification of analytes like Desmethyl amlodipine.

LC-MS/MS for Sensitive Detection and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices. scirp.orgthaiscience.info This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. thaiscience.info

Numerous LC-MS/MS methods have been developed and validated for the determination of amlodipine in human plasma. scirp.orgthaiscience.info These methods often utilize electrospray ionization (ESI) in the positive ion mode. thaiscience.infonih.gov The high sensitivity of LC-MS/MS allows for the detection of low concentrations of amlodipine and its metabolites, which is essential for pharmacokinetic studies. scirp.org

For structural confirmation, high-resolution mass spectrometry (HRMS) coupled with LC, such as LC-Q-TOF (Quadrupole Time-of-Flight), is employed. hpst.cz This technique provides accurate mass measurements of the parent ion and its fragment ions, which allows for the determination of the elemental composition of the molecule and its fragments. hpst.cz This information is invaluable for identifying unknown impurities and metabolites like Desmethyl amlodipine. hpst.cz The fragmentation pathways of the molecule can be studied to confirm its structure. hpst.cz

| Parameter | Details | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | thaiscience.infonih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | thaiscience.infonih.gov |

| Parent → Product Ion Transition (Amlodipine) | m/z 409.4 → 238.1; m/z 409.1 → 238.0 | thaiscience.infonih.gov |

| Linearity Range | 0.3-15.0 ng/mL; 0.9375-120 ng/mL | thaiscience.infonih.gov |

| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | thaiscience.info |

GC-MS for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the identification and quantification of a wide range of compounds, including drug metabolites. oup.comnih.gov For the analysis of amlodipine metabolites, which are often acidic in nature, a derivatization step such as extractive methylation is typically required to make them amenable to GC analysis. oup.com

A GC-MS screening procedure has been developed for the detection of dihydropyridine (B1217469) calcium channel blocker metabolites in urine. oup.com This method involves solid-phase extraction for sample clean-up, followed by GC separation and MS detection in full-scan mode. oup.com The identification of metabolites is confirmed by comparing their mass spectra with reference spectra. oup.com This approach has been successfully used to identify metabolites of several dihydropyridine drugs, including amlodipine, in human urine samples. oup.com The limit of detection for this method was reported to be at least 10 ng/mL. oup.com

In forensic analysis, GC-MS methods have been developed and validated for the determination of amlodipine in biological tissues and blood. nih.gov These methods demonstrated good linearity, selectivity, and precision, with limits of detection in the sub-microgram per gram range. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the definitive identification of pharmaceutical impurities like Desmethyl amlodipine. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap analyzers, provide exceptional mass accuracy, typically below 5 ppm. mdpi.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of an analyte from its measured mass. hpst.cznih.gov

In the analysis of amlodipine and its related substances, HRMS coupled with liquid chromatography (LC-HRMS) is instrumental. hpst.cz Techniques like LC-Q-TOF (Quadrupole Time-of-Flight) are used to acquire accurate mass measurements of the parent ion and its fragment ions. hpst.cznih.gov This data is crucial for proposing and confirming the chemical formula. For Desmethyl amlodipine (C₁₉H₂₃ClN₂O₅), the theoretical exact mass can be calculated and then compared against the experimentally measured mass. The minute difference between these values, known as mass error, confirms the identity of the compound. hpst.cz

The process often involves creating a database of known impurities with their exact masses and fragmentation patterns. hpst.cz When an unknown peak is detected, its high-resolution mass spectrum is compared against the database for identification. Software tools can further aid in correlating the accurate mass of fragments with possible substructures, thereby confirming the identity of Desmethyl amlodipine. hpst.cz

Table 1: HRMS Parameters for Impurity Identification This table is interactive. Users can sort and filter the data.

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Instrument Type | Quadrupole Time-of-Flight (Q-TOF) | Provides high resolution and accurate mass. | hpst.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes polar compounds like amlodipine impurities. | researchgate.net |

| Mass Resolution | > 10,000 FWHM | To distinguish between ions with very similar nominal masses. | mdpi.com |

| Mass Accuracy | < 5 ppm | Allows for confident elemental composition determination. | researchgate.net |

Electrophoretic Separation Techniques

Electrophoretic methods offer high efficiency and unique selectivity for separating charged or chiral molecules, making them well-suited for the analysis of Desmethyl amlodipine.

Capillary Electrophoresis (CE) for Purity and Enantiomeric Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly advantageous for chiral separations due to its high efficiency, low sample and reagent consumption, and the ease of changing the chiral selector. scielo.brscielo.br

For the enantiomeric analysis of amlodipine and its chiral impurities, various cyclodextrins (CDs) are commonly added to the background electrolyte (BGE) as chiral selectors. scielo.brnih.gov Studies have screened numerous CD derivatives, including neutral ones like hydroxypropyl-β-cyclodextrin (HP-β-CD) and charged ones like carboxymethyl-β-CD (CM-β-CD), to achieve optimal separation. scielo.brnih.gov The choice of CD, its concentration, the BGE composition and pH, applied voltage, and capillary temperature are all critical parameters that must be optimized. nih.gov For instance, a baseline separation of amlodipine enantiomers was achieved in under 5 minutes using CM-β-CD as the chiral selector in a phosphate (B84403) buffer at pH 9.0. scielo.br Such methods can be readily applied to assess the enantiomeric purity of Desmethyl amlodipine.

Table 2: Optimized Capillary Electrophoresis Conditions for Amlodipine Enantioseparation This table is interactive. Users can sort and filter the data. | Parameter | Condition 1 | Condition 2 | Reference | | :--- | :--- | :--- | :--- | | Chiral Selector | Carboxymethyl-β-CD (CM-β-CD) | Hydroxypropyl-β-CD (HP-β-CD) | scielo.br | nih.gov | | Selector Conc. | 15 mM | 50 mg/ml | scielo.br | nih.gov | | Background Electrolyte | 25 mM Phosphate Buffer | 50 mmol/l Glycine-Acetate Buffer | scielo.br | nih.gov | | pH | 9.0 | 3.2 | scielo.br | nih.gov | | Voltage | +25 kV | Not specified | scielo.br | nih.gov | | Temperature | 15 °C | Not specified | scielo.br | nih.gov | | Resolution (Rs) | 2.65 | Complete enantioresolution | scielo.br | nih.gov |

Capillary Electrochromatography (CEC) for Chiral Resolution

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography (HPLC). researchgate.net In CEC, a packed capillary column is used, and the mobile phase is driven by electroosmotic flow (EOF), resulting in a very flat flow profile that minimizes band broadening.

CEC has proven to be highly effective for the simultaneous chiral resolution of amlodipine and its impurities. nih.gov One study utilized a chiral stationary phase based on cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate) packed into a 100 μm internal diameter capillary. nih.gov While nano-LC with the same stationary phase could separate the enantiomers of amlodipine and its impurities individually, it could not resolve all six enantiomers in a single run. In contrast, CEC, under similar conditions, provided superior enantioresolution and efficiency. nih.gov By optimizing the buffer pH and concentration, a complete baseline separation of three pairs of enantiomers was achieved in less than 30 minutes. nih.gov

Table 3: Comparative Performance of Nano-LC and CEC for Chiral Separation This table is interactive. Users can sort and filter the data.

| Technique | Mobile Phase | Buffer | Outcome | Reference |

|---|---|---|---|---|

| Nano-LC | ACN/water (90:10, v/v) | 15 mM ammonium (B1175870) borate, pH 10.0 | Chiral separation of individual compounds, but not all simultaneously. | nih.gov |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are essential for the definitive structural confirmation of Desmethyl amlodipine, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. For characterizing impurities like Desmethyl amlodipine, NMR is often used after the impurity has been isolated, for example by preparative HPLC. researchgate.netsrce.hr

Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed. ¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). mdpi.com ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments establish connectivity between atoms, allowing for the complete and unambiguous assignment of the structure. nih.gov In the context of Desmethyl amlodipine, NMR would confirm the absence of the methyl group on one of the ester functionalities compared to the parent amlodipine molecule, thereby verifying its identity as 3-O-Desmethyl Amlodipine. synzeal.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. bellevuecollege.edu

The IR spectrum of Desmethyl amlodipine would be very similar to that of amlodipine, but with subtle differences. Key characteristic absorption bands for amlodipine include those for N-H groups (around 3310 cm⁻¹), carbonyl (C=O) groups of the esters (around 1675 cm⁻¹), and C=C bonds of the aromatic and pyridine (B92270) rings. researchgate.netrjpbcs.com The presence of these peaks in the spectrum of an isolated impurity would strongly suggest a structure related to amlodipine. IR spectroscopy can be used in conjunction with other techniques like NMR and MS to confirm the structure of Desmethyl amlodipine. researchgate.netsrce.hr Quantitative analysis is also possible by measuring the absorbance of a characteristic peak, such as the strong carbonyl absorption. rjpbcs.comppublishing.org

Table 4: Characteristic IR Absorption Frequencies for Amlodipine-Related Structures This table is interactive. Users can sort and filter the data.

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Amine | N-H stretch | ~3310 | researchgate.net |

| Ester | C=O stretch | ~1675 | researchgate.netppublishing.org |

| Aromatic/Pyridine Ring | C=C stretch | ~1615, 1493 | ppublishing.org |

| Alkyl | C-H stretch | ~2950 | researchgate.net |

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely utilized analytical technique for the quantification of pharmaceutical compounds, including impurities like desmethyl amlodipine. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For the quantification of amlodipine and its related compounds, a common approach involves dissolving the sample in a suitable solvent and measuring its absorbance at a predetermined wavelength of maximum absorption (λmax). For instance, in the analysis of amlodipine besylate, the λmax has been identified at 239 nm using solvents like 0.01M HCl. researchgate.net Another study determined the λmax to be 360 nm in an ethanol-acetonitrile solvent mixture. dergipark.org.tr The choice of solvent is critical as it can influence the absorption spectrum of the analyte. Solvents such as methanol, acetonitrile, and dilute hydrochloric acid are frequently employed. researchgate.netdergipark.org.tr

The development of a UV-Visible spectrophotometric method involves scanning a solution of the compound over a range of wavelengths, typically from 200 to 400 nm, to identify the λmax. researchgate.net Once the λmax is determined, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbances. This curve is then used to determine the concentration of the analyte in unknown samples. For example, a linear relationship between concentration and absorbance for amlodipine besylate has been established in the concentration range of 4-20 µg/ml. researchgate.net

While UV-Visible spectrophotometry is a simple, cost-effective, and rapid method, its application for the specific quantification of desmethyl amlodipine in the presence of amlodipine requires careful consideration of their spectral properties to avoid interference. jcdronline.org

Method Validation Strategies for Quantitative Analysis of Desmethyl Amlodipine

Method validation is a critical process that confirms that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for validating analytical methods, which include assessing specificity, selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness. researchgate.net

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijcrt.org In the context of desmethyl amlodipine, the method must be able to distinguish it from amlodipine and other potential impurities.

One common approach to demonstrate specificity is to analyze placebo formulations (containing all excipients except the active pharmaceutical ingredient) and show that there are no interfering peaks at the retention time or wavelength of the analyte. science.gov Additionally, forced degradation studies are performed where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. The analytical method is then used to separate the degradation products from the main compound, thereby proving its stability-indicating nature and specificity. scirp.org For instance, a study on amlodipine showed no interference from formulation excipients, confirming the method's specificity. science.gov

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of standard solutions at different concentrations. The results are plotted as concentration versus response, and a linear regression analysis is performed. A high correlation coefficient (R²), typically greater than 0.99, indicates good linearity. researchgate.netresearchgate.net For example, a UV spectrophotometric method for amlodipine besylate demonstrated linearity in the concentration range of 2–10 µg/mL with an R² of 0.9995. researchgate.net Another HPLC method for amlodipine was found to be linear in the range of 0.8-24 µg/mL. turkjps.org

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com

For a UV-spectrophotometric method for amlodipine, the LOD and LOQ were found to be 0.132 µg/ml and 0.416 µg/ml, respectively. medcraveonline.com Another study reported an LOD of 0.096 µg/mL and an LOQ of 0.291 µg/mL for amlodipine besylate. researchgate.net

| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|

| Amlodipine | UV-Spectrophotometry | 0.132 | 0.416 | medcraveonline.com |

| Amlodipine Besylate | UV-Spectrophotometry | 0.096 | 0.291 | researchgate.net |

| Amlodipine | Kinetic Spectrophotometry | 0.35 | 1.05 | nih.gov |

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. medcraveonline.com For instance, a UV-spectroscopic method for amlodipine reported %RSD values for repeatability and intermediate precision to be less than 0.0083% and 0.0972% for the pure drug, respectively. medcraveonline.com Another study on amlodipine besylate showed intra-day and inter-day precision with %RSD values of 0.84% and 0.79%, respectively. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a placebo formulation and the percentage of the analyte recovered is calculated. High recovery percentages, typically between 98% and 102%, indicate good accuracy. dergipark.org.tr For example, recovery studies for amlodipine besylate at 80%, 100%, and 120% levels showed mean recoveries ranging from 99.79% to 100.33%. researchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijcrt.org For a chromatographic method, these parameters could include the flow rate, column temperature, and mobile phase composition. turkjps.org For a spectrophotometric method, variations in pH or solvent composition might be evaluated. The method is considered robust if the results remain consistent despite these minor changes. researchgate.net

| Analyte | Parameter | Level | Result (%RSD or %Recovery) | Reference |

|---|---|---|---|---|

| Amlodipine | Precision | Repeatability (%RSD) | <0.0083% | medcraveonline.com |

| Intermediate Precision (%RSD) | <0.0972% | medcraveonline.com | ||

| Amlodipine Besylate | Precision | Intra-day (%RSD) | 0.84% | researchgate.net |

| Inter-day (%RSD) | 0.79% | researchgate.net | ||

| Amlodipine Besylate | Accuracy (%Recovery) | 80% Level | 99.79% | researchgate.net |

| 100% Level | 100.33% | researchgate.net | ||

| 120% Level | 99.86% | researchgate.net |

Stereochemical Investigations of Desmethyl Amlodipine and Its Enantiomeric Forms

Enantiomeric Purity Assessment and Control

Ensuring the enantiomeric purity of a single-enantiomer drug is a critical quality control measure. The presence of the undesired enantiomer, even in small amounts, can affect the drug's efficacy and safety profile. Several analytical techniques are employed to separate and quantify the enantiomers of chiral compounds like desmethyl amlodipine (B1666008).

Chiral HPLC and CE for Enantioseparation

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful analytical techniques for separating the enantiomers of chiral drugs. researchgate.netscielo.brnih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For the enantioseparation of amlodipine and its related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. nih.govnih.gov For instance, a cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase has been successfully used for the chiral separation of amlodipine and its two chiral impurities. nih.gov The choice of mobile phase, including the type and concentration of additives, can significantly influence the separation. nih.gov In one study, the concentration of formic acid in the mobile phase was found to affect the elution order of amlodipine enantiomers. nih.gov

Capillary Electrophoresis (CE): CE offers advantages such as high separation efficiency, rapid method development, and low consumption of samples and reagents. scielo.brnih.gov In chiral CE, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are commonly used chiral selectors for the enantioseparation of amlodipine. researchgate.netscielo.brnih.gov The type and concentration of the CD, the pH of the background electrolyte, and the applied voltage are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.govscielo.br For example, a study using various cyclodextrins found that randomly methylated-β-cyclodextrin (RAMEB) provided the best results for amlodipine enantioseparation. nih.gov Another study successfully used carboxymethyl-β-cyclodextrin for the chiral discrimination of amlodipine enantiomers. scielo.br

| Technique | Principle | Chiral Selector/Stationary Phase Examples | Key Optimization Parameters | Advantages |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Cellulose tris(4-chloro-3-methylphenylcarbamate), Ovomucoid | Mobile phase composition (e.g., solvent ratio, additives like formic acid), temperature, flow rate | High resolution, well-established technique |

| Chiral CE | Differential interaction with a chiral selector in the background electrolyte | Cyclodextrins (e.g., RAMEB, Carboxymethyl-β-cyclodextrin), Maltodextrin | Chiral selector type and concentration, buffer pH and concentration, applied voltage, temperature | High efficiency, rapid method development, low sample/reagent consumption |

Diastereomeric Salt Formation for Chiral Resolution

Chiral resolution via diastereomeric salt formation is a classical yet effective method for separating enantiomers on a preparative scale. bhu.ac.inresearchgate.netinnovareacademics.in This technique involves reacting a racemic mixture with a chiral resolving agent to form two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. innovareacademics.innih.gov

For the resolution of amlodipine, chiral tartaric acid derivatives, such as O,O'-di-p-toluoyl-D-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid, have been used as resolving agents. bhu.ac.in The process typically involves reacting racemic amlodipine with the resolving agent in a suitable solvent mixture to precipitate one of the diastereomeric salts. bhu.ac.in The enantiomerically pure amlodipine can then be recovered from the separated diastereomeric salt by treatment with a base. bhu.ac.ingoogle.com The efficiency of the resolution can be influenced by the choice of solvent and the molar ratio of the resolving agent. nih.govgoogle.com

Stereoselective Metabolism of Amlodipine to Desmethyl Amlodipine (Hypothetical)

The metabolism of many chiral drugs is stereoselective, meaning that one enantiomer is metabolized at a different rate or through a different pathway than the other. conicet.gov.ar Amlodipine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. pharmgkb.orgwikipedia.orgdovepress.comnih.govnih.gov While the direct stereoselective metabolism of amlodipine to desmethyl amlodipine is not extensively detailed in the provided search results, the stereoselective pharmacokinetics of amlodipine suggest that such a process is highly probable.

Studies have shown that after oral administration of racemic amlodipine, the plasma concentrations of the S-(-)-enantiomer are significantly higher than those of the R-(+)-enantiomer. conicet.gov.arresearchgate.net This is attributed to the stereoselective metabolism of the R-enantiomer. conicet.gov.ar This suggests that the formation of metabolites, including desmethyl amlodipine, is likely to be stereoselective. The active metabolite of some drugs, such as the desmethyl metabolite, can exhibit selective inhibition of neurotransmitter reuptake. ashp.org It is therefore plausible that the formation of (S)-desmethyl amlodipine and (R)-desmethyl amlodipine from their respective parent enantiomers occurs at different rates. The higher clearance of (R)-amlodipine would imply a faster rate of its metabolism to (R)-desmethyl amlodipine and other metabolites.

Differential Biological Activities of Desmethyl Amlodipine Enantiomers (Preclinical, Mechanistic Focus)

Just as the enantiomers of a parent drug can exhibit different pharmacological activities, their metabolites can also have distinct biological profiles. While information on the specific biological activities of the individual enantiomers of desmethyl amlodipine is limited in the provided search results, we can infer potential differences based on the known stereoselectivity of amlodipine and the general principles of pharmacology.

The pharmacological activity of amlodipine as a calcium channel blocker resides primarily in the S-(-)-enantiomer. nih.govnih.govfda.gov The R-(+)-enantiomer is significantly less active in this regard. nih.gov Given this pronounced stereoselectivity in the parent compound, it is reasonable to hypothesize that the enantiomers of its desmethyl metabolite would also exhibit differential activity.

Mechanistic Biochemical and Preclinical Pharmacological Studies of Desmethyl Amlodipine

In Vitro Receptor Binding and Ion Channel Modulation Studies (Hypothetical Activity)

Direct and extensive research on the receptor binding profile of Desmethyl amlodipine (B1666008) is limited in publicly available literature. Its characterization as an "inactive" metabolite suggests that its affinity for and modulation of ion channels are significantly lower than the parent compound, amlodipine. mdpi.comdrugbank.com The following sections discuss the known interactions of amlodipine to provide a comparative context for the hypothetical activity of its desmethyl metabolite.

Amlodipine's primary mechanism of action is the inhibition of calcium ion influx through voltage-dependent L-type calcium channels located in vascular smooth muscle and cardiac muscle. wikipedia.orgnih.gov This blockade is selective, with a more pronounced effect on vascular smooth muscle cells than on cardiac muscle cells. drugbank.com Experimental studies show that amlodipine binds to these channels, leading to vasodilation and a reduction in peripheral vascular resistance. wikipedia.org Some research also indicates that amlodipine can block N-type and T-type calcium channels. wikipedia.orgpharmgkb.org

Given that Desmethyl amlodipine (M9) is the result of the dehydrogenation of the dihydropyridine (B1217469) ring—a key structure for L-type channel interaction—it is hypothesized that this structural change drastically reduces its binding affinity and inhibitory potency. The transformation to a pyridine (B92270) derivative is a common inactivation pathway for dihydropyridine drugs, rendering them pharmacologically inert at the calcium channel. mdpi.com

Amlodipine exhibits a unique and complex interaction with calcium channel receptor sites. Experimental data suggest that it binds to both dihydropyridine and non-dihydropyridine binding sites. drugbank.com Its kinetic interaction is defined by a gradual rate of association and dissociation with the receptor, which accounts for its gradual onset and long duration of action. nih.gov Saturation binding studies using radiolabeled amlodipine on rat cardiac membranes revealed a high affinity for a single population of binding sites. nih.gov

The binding was observed to be slow, and the subsequent dissociation of bound amlodipine from its sites was also slow. nih.gov These unique binding characteristics differentiate amlodipine from other dihydropyridine calcium antagonists. nih.gov There are no specific studies available detailing the binding kinetics or affinity of Desmethyl amlodipine. However, as an inactive metabolite, its affinity for either dihydropyridine or non-dihydropyridine sites is presumed to be negligible.

| Parameter | Value/Observation | Target/Model System | Reference |

|---|---|---|---|

| Primary Target | Voltage-dependent L-type calcium channels | Vascular smooth muscle, cardiac muscle | nih.govpharmgkb.org |

| Binding Sites | Interacts with both dihydropyridine and non-dihydropyridine sites | Experimental models | drugbank.com |

| Binding Affinity (KD) | 1.64 ± 0.17 nM | Rat cardiac membrane fragments | nih.gov |

| Binding Site Density (Bmax) | 0.45 ± 0.08 pmol/mg protein | Rat cardiac membrane fragments | nih.gov |

| Kinetics | Slow association and dissociation rates (k-1 = 1.53 x 10-3 min-1) | Rat cardiac membrane fragments | nih.gov |

Impurity Profiling and Forced Degradation Studies of Desmethyl Amlodipine

Identification of Desmethyl Amlodipine (B1666008) as a Degradation Product of Amlodipine

Desmethyl Amlodipine, chemically known as 6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid, is a recognized impurity of Amlodipine. clearsynth.com It is also referred to as Amlodipine Ethyl Monoester Impurity, arising from the hydrolysis of the methyl ester group at the C5 position of the Amlodipine molecule. synzeal.com Its identification as a degradation product is primarily established through forced degradation studies, where the parent drug is subjected to a variety of environmental stresses to accelerate its breakdown.

Forced degradation studies, conducted in line with International Conference on Harmonization (ICH) guidelines, are essential for revealing potential degradation products that could form during the shelf life of a drug. researchgate.netlcms.cz Amlodipine has been shown to be susceptible to degradation under several stress conditions, particularly hydrolysis and oxidation. nih.gov

Amlodipine's stability varies significantly depending on the stressor:

Acidic and Basic Hydrolysis: The drug demonstrates notable instability in both acidic and alkaline environments. nih.gov As an ester, Amlodipine is particularly susceptible to hydrolysis under these conditions. nih.gov Studies show significant degradation when exposed to solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH). nih.govresearchgate.net This hydrolysis of the methyl ester functional group is a primary pathway for the formation of Desmethyl Amlodipine.

Oxidative Conditions: Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) also leads to considerable degradation. lcms.czresearchgate.net While the primary oxidative degradation pathway often involves the aromatization of the dihydropyridine (B1217469) ring to form a pyridine (B92270) derivative (known as Impurity D), other oxidative reactions can occur. lcms.cznih.gov

Photolytic Conditions: Exposure to light, particularly UV radiation, is another factor causing degradation. nih.govjsirjournal.com Photodegradation often leads to the oxidation of the dihydropyridine ring. nih.govnih.gov

Thermal Stress: Amlodipine generally shows greater stability under thermal stress compared to hydrolytic or oxidative conditions, with some studies reporting no significant degradation when heated. lcms.cznih.gov However, other reports indicate some level of degradation can occur at high temperatures. jsirjournal.com

The extent of Amlodipine degradation under these conditions has been quantified in various research studies, as summarized in the tables below.

| Stress Condition | Reagent | Conditions | Degradation (%) | Source |

|---|---|---|---|---|

| Acidic | 1 M HCl | 72 hours | ~60% | lcms.cznih.gov |

| Acidic | 5 M HCl | 6 hours at 80°C | 75.2% | researchgate.net |

| Acidic | 0.1 M HCl | 3 days at ambient temp. | ~1% | nih.gov |

| Basic | 0.001 M NaOH | 72 hours | ~36% | nih.gov |

| Basic | 5 M NaOH | 6 hours at 80°C | Total | researchgate.net |

| Basic | 0.1 M NaOH | 3 days at ambient temp. | 43% | nih.gov |

| Oxidative | 30% H₂O₂ | - | 20% | lcms.cz |

| Oxidative | 3% H₂O₂ | 6 hours at 80°C | 80.1% | researchgate.net |

| Stress Condition | Conditions | Degradation (%) | Source |

|---|---|---|---|

| Photolytic (UV/Vis Light) | Exposure to 200 W-h/m² UV and 1.2 million lux-h Vis | 5% | nih.gov |

| Photolytic | 14 days in photostability chamber | 32.2% | researchgate.net |

| Thermal | 105°C for 3 days | No degradation | nih.gov |

| Thermal | 80°C | Some degradation | jsirjournal.comarcjournals.org |

The formation of Desmethyl Amlodipine is a direct result of the chemical breakdown of the parent Amlodipine molecule. The primary pathway is the hydrolysis of the methyl ester at the C5 position of the dihydropyridine ring.

This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In an acidic medium, the oxygen atom of the ester's carbonyl group is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the ester bond and the formation of the carboxylic acid (Desmethyl Amlodipine) and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester. This process results in the formation of a carboxylate salt, which is then protonated during workup to yield the final carboxylic acid product, Desmethyl Amlodipine.

While hydrolysis is the main route, other complex reactions can occur. For instance, photolytic degradation studies have identified products resulting from the elimination of a methyl substituent, indicating that light energy can also initiate demethylation processes. nih.gov The initial degradation of amlodipine often involves the aromatization of the dihydropyridine ring, and this pyridine derivative can then undergo further degradation, including hydrolysis of the ester groups. nih.gov

Stress Testing Under Various Conditions (Acidic, Basic, Oxidative, Thermal, Photolytic)

Analytical Methods for Monitoring Desmethyl Amlodipine in Impurity Profiles

To ensure the quality of Amlodipine drug substances and products, sensitive and specific analytical methods are required to detect and quantify impurities like Desmethyl Amlodipine. tsijournals.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. jcdronline.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the predominant method for analyzing Amlodipine and its impurities. ijcrt.org These methods typically use a C18 column and a mobile phase consisting of a buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govijcrt.org Detection is commonly performed using a UV detector, often set at a wavelength around 237 nm or 239 nm. researchgate.netarcjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural elucidation and confirmation of degradation products, hyphenated techniques like LC-MS and LC-MS/MS are invaluable. researchgate.netlcms.cz These methods provide mass information about the degradation products separated by the HPLC system, allowing for precise identification. nih.gov For example, LC-MS analysis can confirm the molecular weight of an impurity, matching it to the expected mass of Desmethyl Amlodipine (394.85 g/mol ).

Method validation according to ICH guidelines ensures that the analytical procedure is specific, linear, accurate, precise, and robust for its intended purpose of impurity profiling. researchgate.netijcrt.org

Research on Factors Influencing Desmethyl Amlodipine Formation

The formation of Desmethyl Amlodipine is influenced by several key environmental and chemical factors. Research into these factors helps in defining appropriate storage conditions and formulation strategies to minimize degradation.

pH: As a product of hydrolysis, the pH of the environment is the most critical factor. Desmethyl Amlodipine formation is significantly accelerated in both strongly acidic and strongly basic conditions. nih.govnih.gov Amlodipine is most stable in a neutral pH environment.

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Studies combining thermal stress with acidic or basic conditions show a much higher rate of degradation than at ambient temperature. nih.govresearchgate.net

Presence of Water: As hydrolysis is a reaction with water, the presence of moisture is a prerequisite for the formation of Desmethyl Amlodipine. Therefore, controlling humidity during storage is important.

Formulation Excipients: The other ingredients within a tablet or capsule can also influence the stability of the active pharmaceutical ingredient. While not extensively detailed for Desmethyl Amlodipine specifically, interactions between the drug and excipients can affect the local micro-environment (e.g., pH) and thus impact degradation rates.

Computational Chemistry and in Silico Modeling for Desmethyl Amlodipine

Molecular Docking and Dynamics Simulations for Receptor Interactions (Hypothetical)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as desmethyl amlodipine (B1666008), might bind to a receptor and to characterize the stability and dynamics of the resulting complex. While specific studies on desmethyl amlodipine are not available, we can hypothesize how such investigations would proceed based on research into its parent compound, amlodipine.

Molecular Docking: Molecular docking simulations would be employed to predict the preferred binding orientation of desmethyl amlodipine within the binding site of its putative target, the L-type calcium channel. Crystallographic studies have identified the binding sites for dihydropyridines like amlodipine on voltage-gated CaV channels. nih.gov A hypothetical docking study would place desmethyl amlodipine into this known binding pocket. The primary difference between amlodipine and its desmethyl metabolite is the substitution of a methyl group with a hydrogen atom on the ester moiety. Docking simulations would assess how this structural change affects the binding affinity and interactions with key amino acid residues in the receptor.

The simulation would calculate a docking score, which estimates the binding free energy. A more negative score typically indicates a stronger predicted binding affinity. nih.gov It would be hypothesized that the smaller size of the desmethyl group might lead to a slightly altered fit within the binding pocket, potentially resulting in a different docking score compared to amlodipine.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be run to model the behavior of the desmethyl amlodipine-receptor complex over time, providing insights into its stability and the nature of the intermolecular interactions. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, the formation and breaking of hydrogen bonds, and other dynamic events. nih.gov For desmethyl amlodipine, an MD simulation could reveal whether the ligand remains stably bound in the predicted pose or if it undergoes significant conformational adjustments. This would help to validate the docking results and provide a more detailed, dynamic picture of the binding event at the atomic level. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| Amlodipine | CaV1.2 Channel | -8.8 | Tyr, Met, Gln |

| Desmethyl Amlodipine | CaV1.2 Channel | -8.2 | Tyr, Met, Gln |

This table presents hypothetical data to illustrate the potential outcomes of a comparative molecular docking study. Actual values would require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies (Hypothetical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org For a metabolite like desmethyl amlodipine, a hypothetical QSAR study could be designed to understand how its structural features, and those of related analogs, influence its (presumed lower) activity as a calcium channel blocker.

A QSAR study involves several steps:

Dataset Assembly: A series of molecules with structural similarities to desmethyl amlodipine would be compiled, along with their experimentally determined biological activities (e.g., IC50 values for calcium channel blockade).

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic characteristics (e.g., atomic charges, dipole moment). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, would be used to create an equation that links the descriptors to the biological activity. ijnrd.orgnih.gov

Model Validation: The predictive power of the resulting QSAR model would be rigorously tested using statistical validation techniques. ijnrd.org

A hypothetical QSAR model for desmethyl amlodipine and its analogs might reveal that descriptors related to the ester group size and the electronic properties of the dihydropyridine (B1217469) ring are critical for activity. The model could be used to predict the activity of other, as-yet-unsynthesized, metabolites or analogs, guiding further research. ijnrd.orgnih.gov

| Compound | Biological Activity (pIC50) (Hypothetical) | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area |

| Amlodipine | 8.5 | 3.0 | 408.9 | 90.7 |

| Desmethyl Amlodipine | 7.2 | 2.6 | 394.8 | 90.7 |

| Analog A | 7.9 | 2.8 | 401.5 | 95.2 |

| Analog B | 6.8 | 2.2 | 380.4 | 88.1 |

This table contains hypothetical data illustrating the types of descriptors and activity values that would be used in a QSAR study.

Prediction of Metabolic Fate and Biotransformation Pathways

In silico tools play a crucial role in predicting the metabolic fate of xenobiotics, including the formation and subsequent biotransformation of metabolites like desmethyl amlodipine. nih.gov Amlodipine is known to be extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isozyme, into largely inactive metabolites. nih.govdrugbank.commdpi.com

Computational systems can predict these metabolic pathways:

Expert Systems: Rule-based expert systems like METEOR and the Pathway Prediction System (PPS) use extensive databases of known metabolic reactions to predict the likely metabolites of a new compound. nih.govresearchgate.net For amlodipine, these systems would likely predict O-demethylation as a plausible reaction, leading to the formation of desmethyl amlodipine.

Structure-Based Methods: Programs such as MetaSite use the 3D structure of both the substrate (amlodipine) and the metabolizing enzyme (e.g., a homology model of CYP3A4) to predict the most likely sites of metabolism on the molecule. nih.govsemanticscholar.org These predictions are based on the accessibility of different parts of the molecule to the enzyme's active site and their chemical reactivity.

Once formed, the metabolic fate of desmethyl amlodipine itself can be predicted. Further biotransformation could involve conjugation reactions, such as glucuronidation, at one of its hydroxyl or amine groups, to increase water solubility and facilitate excretion. semanticscholar.org In silico models can predict the likelihood of these phase II reactions. Molecular networking, a method to visualize and annotate metabolites from mass spectrometry data, can also help identify and cluster related metabolites, including desmethylated and other oxidized forms of amlodipine. researchgate.net

| Parent Compound | Metabolite | Predicted Reaction | Key Enzyme(s) | Computational Tool Example |

| Amlodipine | Desmethyl Amlodipine | O-Demethylation | CYP3A4 | MetaSite, METEOR |

| Desmethyl Amlodipine | Desmethyl Amlodipine Glucuronide | Glucuronidation | UGTs | METEOR |

| Amlodipine | Pyridine (B92270) derivative (M9) | Dehydrogenation | CYP3A4/5 | Pathway Prediction System |

In Silico Assessment of Stereoisomeric Properties and Separations

Amlodipine possesses a chiral center at the C4 position of the dihydropyridine ring, meaning it exists as two enantiomers: (S)-amlodipine and (R)-amlodipine. bhu.ac.innih.gov The calcium channel blocking activity resides almost exclusively in the (S)-enantiomer. nih.gov Since the metabolic O-demethylation reaction does not affect the chiral center, desmethyl amlodipine would also exist as a pair of enantiomers.

In silico methods can be used to investigate the properties of these stereoisomers and to model their separation.

Modeling Stereoisomers: Computational chemistry software can generate the 3D structures of (R)- and (S)-desmethyl amlodipine. These models can be used to calculate and compare their properties, such as conformational energy and dipole moment.

Simulating Chiral Recognition: The separation of enantiomers typically relies on their differential interaction with a chiral environment, such as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). bhu.ac.inrsc.orgnih.gov Molecular docking can be used to simulate the interaction of each desmethyl amlodipine enantiomer with the chiral selector of a CSP. By comparing the calculated binding energies, it's possible to predict which enantiomer will bind more strongly and thus have a longer retention time, providing a theoretical basis for developing a separation method. researchgate.net These simulations can help in selecting the most promising CSP and mobile phase conditions, reducing the amount of experimental screening required. rsc.org

| Parameter | (S)-Desmethyl Amlodipine (Hypothetical) | (R)-Desmethyl Amlodipine (Hypothetical) | In Silico Method |

| Conformational Energy | Lower | Higher | Quantum Mechanics |

| Docking Score with CSP | -6.5 kcal/mol | -6.1 kcal/mol | Molecular Docking |

| Predicted Elution Order | Second | First | Chromatographic Simulation |

This table presents hypothetical in silico data for the stereoisomers of desmethyl amlodipine to illustrate how computational methods can differentiate between them and predict their chromatographic behavior.

Future Research Trajectories for Desmethyl Amlodipine

Development of Novel Analytical Approaches with Enhanced Sensitivity or Green Chemistry Principles

The accurate quantification of desmethyl amlodipine (B1666008) in biological matrices is crucial for pharmacokinetic and metabolic studies. Future research is poised to develop more sensitive and environmentally friendly analytical methods.

Current methods for the analysis of amlodipine and its metabolites often rely on high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netresearchgate.net While effective, these techniques can be time-consuming and often utilize hazardous organic solvents. nih.gov Researchers are now focusing on developing methods that align with the principles of green analytical chemistry (GAC), which prioritize the reduction or elimination of hazardous substances. d-nb.infoijpsi.orgresearchgate.net This includes exploring the use of safer solvents, such as ethanol-based mobile phases, and miniaturization techniques to reduce waste. nih.govresearchgate.netacs.org

Furthermore, enhancing the sensitivity of these methods is a key objective. The development of novel spectrophotometric and UPLC-MS/MS methods aims to achieve lower limits of quantification (LLOQ), enabling more precise measurements of desmethyl amlodipine at low concentrations. embarpublishers.comindexcopernicus.compillbuys.com This is particularly important for understanding its subtle metabolic pathways and potential for accumulation in tissues.

Table 1: Analytical Methods for Amlodipine and its Metabolites

| Technique | Description | Key Advantages | Future Direction |

| HPLC | High-Performance Liquid Chromatography is a technique used to separate, identify, and quantify each component in a mixture. ijpsi.orgsemanticscholar.org | Well-established, robust. | Greener mobile phases, reduced run times. nih.govresearchgate.net |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry combines the separating power of liquid chromatography with the highly sensitive and selective analysis of mass spectrometry. researchgate.netresearchgate.net | High sensitivity and specificity. | Increased sensitivity for low-level metabolite detection. indexcopernicus.com |

| Spectrophotometry | Measures how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through a sample solution. embarpublishers.com | Simple, cost-effective. | Development of novel reagents for enhanced selectivity. |

| UPLC-MS/MS | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry offers higher resolution, speed, and sensitivity compared to traditional HPLC. pillbuys.com | Faster analysis, lower solvent consumption. | Broader application for complex biological samples. |

| Green Analytical Chemistry (GAC) | Aims to reduce the environmental impact of analytical methods by using less hazardous solvents and minimizing waste. d-nb.inforesearchgate.net | Environmentally friendly, safer for analysts. | Integration into routine pharmaceutical analysis. ijpsi.org |

Comprehensive Understanding of Stereochemical Dynamics in Biological Systems

Amlodipine is a chiral molecule, existing as (S)- and (R)-enantiomers. innovareacademics.in The (S)-enantiomer is primarily responsible for the therapeutic calcium channel blocking activity, while the (R)-enantiomer is significantly less active. walshmedicalmedia.comslideshare.net The metabolism of amlodipine is also stereoselective, meaning the two enantiomers are processed differently in the body. researchgate.netinnovareacademics.in

Future research will focus on a more comprehensive understanding of the stereochemical dynamics of desmethyl amlodipine. This includes investigating whether the desmethylation process itself is stereoselective and how the resulting (S)- and (R)-desmethyl amlodipine enantiomers behave in biological systems. Studies have shown that the pharmacokinetic profiles of amlodipine enantiomers can differ, with potential variations in plasma protein binding and elimination half-lives. innovareacademics.innih.govnih.gov Elucidating these differences for desmethyl amlodipine is crucial for a complete picture of amlodipine's metabolic fate and potential for stereospecific effects or toxicities.

Further Elucidation of Mechanistic Contributions in Preclinical Models

While the primary pharmacological activity of amlodipine is well-characterized, the specific mechanistic contributions of its metabolites, including desmethyl amlodipine, are less understood. Amlodipine is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, into various inactive or less active metabolites. nih.govnih.gov

Advanced Synthetic Strategies for Complex Derivatization

The development of advanced synthetic strategies is crucial for creating a diverse library of desmethyl amlodipine derivatives for further pharmacological evaluation. The 1,4-dihydropyridine (B1200194) (DHP) scaffold of amlodipine and its metabolites offers multiple sites for chemical modification. researchgate.net

Future research in this area will likely focus on several key aspects:

Efficient Synthesis of the Desmethyl Core: Developing more efficient and scalable methods for the synthesis of the core desmethyl amlodipine structure.

Novel Derivatization Reactions: Exploring and applying novel chemical reactions to introduce a wide range of functional groups onto the desmethyl amlodipine scaffold. This could include the synthesis of Schiff bases, carbamates, and sulfonamides. edu.krdresearchgate.net

Bioisosteric Replacement: Designing and synthesizing bioisosteres of desmethyl amlodipine, where certain atoms or groups are replaced with others that have similar physical or chemical properties, to explore structure-activity relationships. nih.gov

Green Synthesis Approaches: Incorporating principles of green chemistry into the synthetic routes to make the production of these derivatives more environmentally sustainable. rsc.orgnih.gov

These advanced synthetic strategies will enable the creation of a wide array of novel compounds, which can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. nih.govnih.gov

Application in Chemical Biology Tools and Probes Development

The unique chemical structure of the dihydropyridine (B1217469) core, present in desmethyl amlodipine, makes it an attractive scaffold for the development of chemical biology tools and probes. acs.orgnih.govgoogle.com These tools can be used to investigate biological processes with high precision.

Future research is expected to leverage the desmethyl amlodipine structure to create:

Fluorescent Probes: By attaching fluorescent moieties to the desmethyl amlodipine molecule, researchers can create probes to visualize and track the localization and dynamics of specific cellular targets, such as L-type calcium channels. acs.orgresearchgate.net The development of new fluorophores based on the 1,2-dihydropyridine structure has already shown promise for applications in bioimaging. acs.orgresearchgate.net

Photoaffinity Labels: These probes can be used to identify and characterize the binding partners of desmethyl amlodipine within a complex biological system.

Molecular Probes for Target Validation: Permanently charged dihydropyridine derivatives have been synthesized to act as molecular probes for L-type calcium channels, aiding in their pharmacological characterization. acs.org

The development of such chemical biology tools derived from desmethyl amlodipine will provide invaluable insights into its molecular mechanisms of action and help to identify new therapeutic targets.

Q & A

Q. What are the standard analytical methods for quantifying desmethyl amlodipine in biological matrices, and how are they validated?

Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the most widely used method for quantifying desmethyl amlodipine and its parent compound in human plasma. Validation parameters include accuracy, precision, limit of quantification (LOQ), and linearity across the calibration range (e.g., 5–500 ng/mL). For example, UV photodissociation (UVPD) and collision-induced dissociation (CID) fragmentation techniques are compared for specificity, with UVPD proving superior for desmethyl metabolites at low concentrations (0.5 ng/mL LOQ) . Method validation should adhere to guidelines requiring reproducibility of ±15% accuracy and ≤15% coefficient of variation for precision .

Q. How can researchers differentiate desmethyl amlodipine from its parent compound and other metabolites during structural characterization?

Structural differentiation relies on mass spectrometry fragmentation patterns. For desmethyl amlodipine, key product ions (e.g., m/z 297, 280, and 189 for desmethyl bosentan analogs) are distinct from those of the parent compound (e.g., m/z 311, 280, and 202). UVPD at 266 nm generates unique fragments (e.g., m/z 366 and 322) not observed in CID, enhancing specificity for confirmatory analysis . Chromatographic separation parameters (e.g., column type, gradient elution) must also be optimized to resolve co-eluting metabolites .

Q. What experimental parameters are critical for ensuring reproducibility in pharmacokinetic studies of desmethyl amlodipine?

Reproducibility requires strict control of:

- Sample preparation : Protein precipitation or solid-phase extraction to minimize matrix effects.

- Instrument calibration : Daily calibration curves with quality control (QC) samples (low, medium, high concentrations).

- Data reporting : Adherence to the metric system, rounding numerical data to reflect instrumental precision (e.g., ±0.1 ng/mL for LC–MS/MS) . Detailed protocols for compound synthesis, purification, and characterization (e.g., NMR, HPLC purity ≥95%) must be included in supplementary materials .

Advanced Research Questions